3-Amino-N-(4-phenoxyphenyl)benzamide
Overview
Description
3-Amino-N-(4-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol This compound is characterized by the presence of an amino group, a phenoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-phenoxyaniline with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
3-Amino-N-(4-phenoxyphenyl)benzamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function .
Comparison with Similar Compounds
- 3-Amino-N-(4-methoxyphenyl)benzamide
- 3-Amino-N-(4-chlorophenyl)benzamide
- 3-Amino-N-(4-fluorophenyl)benzamide
Comparison: 3-Amino-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as 3-Amino-N-(4-methoxyphenyl)benzamide, which has a methoxy group instead of a phenoxy group. The phenoxy group can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-amino-N-(4-phenoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,20H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUIXJMPURHJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.